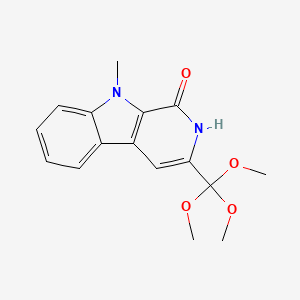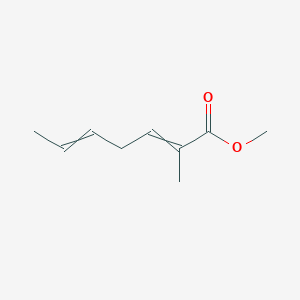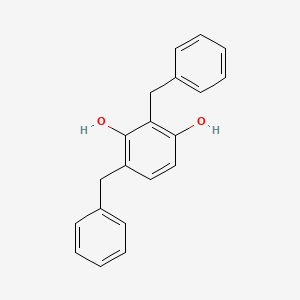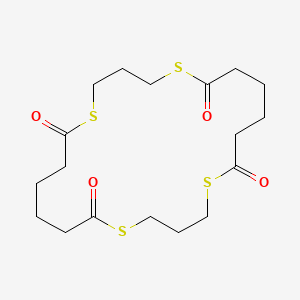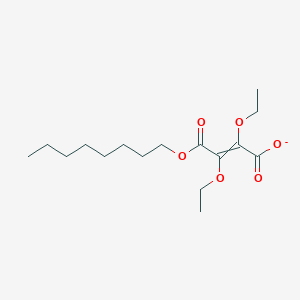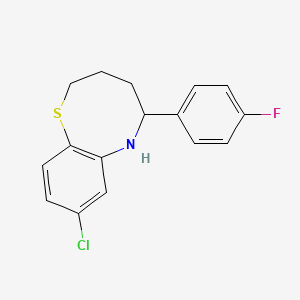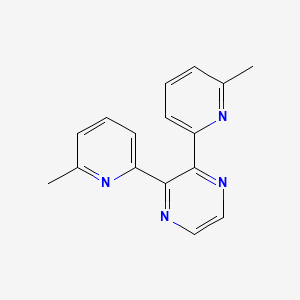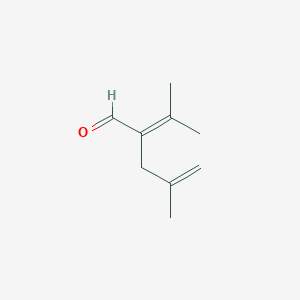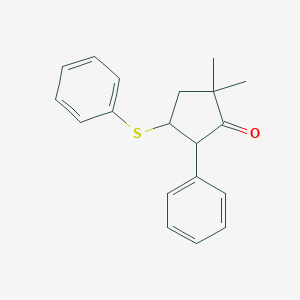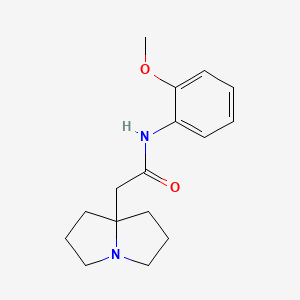
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is a complex organic compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,12-diazacyclodocosane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane typically involves the reaction of 1,12-diazacyclodocosane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent 1,12-diazacyclodocosane.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids.
Reduction: 1,12-diazacyclodocosane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The diazacyclodocosane backbone provides structural rigidity, allowing the compound to fit into specific binding sites on target molecules.
類似化合物との比較
Similar Compounds
1,12-Diazacyclodocosane: The parent compound without the sulfonyl groups.
1,12-Bis(4-chlorobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with chlorine substituents instead of methyl groups.
1,12-Bis(4-nitrobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with nitro groups instead of methyl groups.
Uniqueness
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is unique due to the presence of the 4-methylbenzene-1-sulfonyl groups, which impart specific chemical properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents.
特性
CAS番号 |
87338-11-2 |
|---|---|
分子式 |
C34H54N2O4S2 |
分子量 |
618.9 g/mol |
IUPAC名 |
1,12-bis-(4-methylphenyl)sulfonyl-1,12-diazacyclodocosane |
InChI |
InChI=1S/C34H54N2O4S2/c1-31-19-23-33(24-20-31)41(37,38)35-27-15-11-7-3-5-9-13-17-29-36(30-18-14-10-6-4-8-12-16-28-35)42(39,40)34-25-21-32(2)22-26-34/h19-26H,3-18,27-30H2,1-2H3 |
InChIキー |
QRFRWYPXRVBIDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


